molecular formula C21H18N2S2 B381102 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315694-05-4

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B381102
CAS RN: 315694-05-4
M. Wt: 362.5g/mol
InChI Key: XOXZHHWBXGMNCZ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be modified to create a wide range of derivatives with different properties .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can be synthesized via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

Pyrimidines are generally crystalline compounds . Their physical and chemical properties can vary widely depending on their specific structure and the presence of different functional groups .

Scientific Research Applications

Antimicrobial Agent

This compound has shown promise as an antimicrobial agent. The novel pyrimidine derivatives, including this compound, have been tested for their antibacterial and antifungal activities. They exhibit broad-spectrum antimicrobial activity with inhibition zones ranging from 11.3 to 25.3 mm, indicating their potential as effective antimicrobial agents .

In-vitro Cytotoxicity

In the realm of cancer research, these derivatives have been evaluated for their in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells. The data suggests that these compounds can target cancerous cells at lower concentrations compared to normal cells, highlighting their potential as selective anticancer agents .

Anti-inflammatory Activities

Pyrimidine derivatives are known for their anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. This compound, as part of the pyrimidine family, may contribute to the development of new anti-inflammatory medications .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for developing new drugs with enhanced activities and minimal toxicity. This compound’s structure can provide insights into the SAR of pyrimidines, aiding in the synthesis of novel analogs with improved anti-inflammatory and anticancer properties .

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer activity against various human cancer cell lines. They induce cell death by apoptosis and inhibit enzymes like CDK, which are essential for cell division. This compound’s derivatives have shown excellent anticancer activity, making them valuable for further cancer research .

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system they interact with. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on their specific structure. It’s important to refer to the specific safety data sheet for the compound .

Future Directions

Future research could focus on developing new pyrimidine derivatives with enhanced pharmacological activities and minimal toxicity . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs .

properties

IUPAC Name

4-benzhydrylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S2/c1-14-15(2)24-20-18(14)21(23-13-22-20)25-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXZHHWBXGMNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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